5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol
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Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature . The TBDMS group provides stability against acidic and basic conditions, making it a valuable protecting group in multi-step organic syntheses.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of automated synthesis and purification systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: TBAF in THF at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBAF results in the removal of the TBDMS group, yielding the corresponding hydroxyl compound .
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol primarily involves its role as a protecting group. The TBDMS group stabilizes hydroxyl functionalities, preventing unwanted side reactions during multi-step syntheses. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which is then cleaved to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is unique due to its benzofuran ring structure combined with the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1375471-40-1 |
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Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-6-7-13-11(8-10)12(15)9-16-13/h6-8,12,15H,9H2,1-5H3 |
InChI Key |
IKYSSHIEYYDEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCC2O |
Origin of Product |
United States |
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